molecular formula C21H24N4O5S B7880092 3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B7880092
M. Wt: 444.5 g/mol
InChI Key: GNMXZWRXRRPBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, a methoxy group, and a piperidinylsulfonyl moiety, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and crystallization .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially converting it to dihydropyrazolo derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it could act as an inhibitor of kinases or other signaling proteins, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-13-11-14(2)25-20(22-13)18(19(23-25)21(26)27)15-7-8-16(30-3)17(12-15)31(28,29)24-9-5-4-6-10-24/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMXZWRXRRPBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C(=O)O)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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